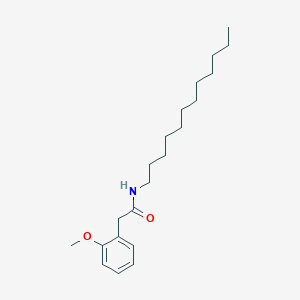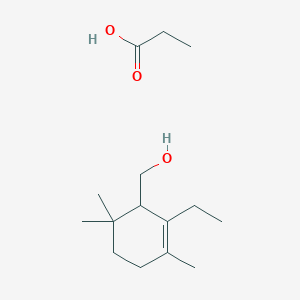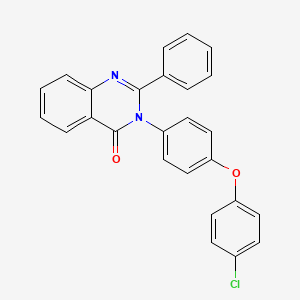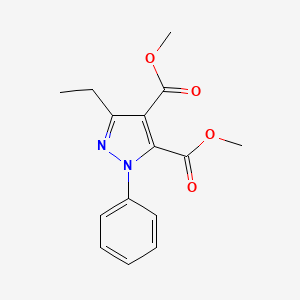![molecular formula C9H18O3Si B14385741 3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one CAS No. 89588-46-5](/img/structure/B14385741.png)
3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one is an organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications . The trimethylsilyl group is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .
Méthodes De Préparation
The synthesis of 3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one typically involves the use of trimethylsilylating reagents. These reagents are used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . Common trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent hydrolysis of the trimethylsilyl group.
Analyse Des Réactions Chimiques
3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trimethylsilyl group can be used as a temporary protecting group during chemical synthesis . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the derivatization of non-volatile compounds to make them more amenable to analysis by gas chromatography or mass spectrometry . In biology, it is used in the synthesis of various biomolecules. In medicine, it is used in the development of pharmaceuticals. In industry, it is used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one involves the trimethylsilyl group, which provides chemical inertness and a large molecular volume . This group can be used to protect reactive functional groups during chemical synthesis, allowing for selective reactions to occur. The molecular targets and pathways involved depend on the specific application of the compound.
Comparaison Avec Des Composés Similaires
3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one can be compared with other compounds containing the trimethylsilyl group, such as 4-(Trimethylsiloxy)-3-penten-2-one and 3-[(Trimethylsilyl)oxy]-1-propanol . These compounds share similar properties, such as chemical inertness and large molecular volume, but differ in their specific structures and applications. The uniqueness of this compound lies in its specific structure, which allows for unique applications in various fields.
Propriétés
Numéro CAS |
89588-46-5 |
|---|---|
Formule moléculaire |
C9H18O3Si |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
3-(1-trimethylsilyloxyethyl)oxolan-2-one |
InChI |
InChI=1S/C9H18O3Si/c1-7(12-13(2,3)4)8-5-6-11-9(8)10/h7-8H,5-6H2,1-4H3 |
Clé InChI |
YWFCZBVEJWJGAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCOC1=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)


![5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14385688.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)





![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)

![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)
